molecular formula C17H21NO4 B3244323 1,2-Pyrrolidinedicarboxylic acid, 2-(2-propen-1-yl)-, 2-methyl 1-(phenylmethyl) ester CAS No. 161417-43-2

1,2-Pyrrolidinedicarboxylic acid, 2-(2-propen-1-yl)-, 2-methyl 1-(phenylmethyl) ester

Cat. No. B3244323
M. Wt: 303.35 g/mol
InChI Key: VEGJZLTZKPJEFI-UHFFFAOYSA-N
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Patent
US06355617B1

Procedure details

N-benzyloxycarbonylproline methyl ester (13 g) in THF (20 ml) was added dropwise to lithium diisopropylamide (27.5 ml, 2M in hexane/THF) in THF (100 ml) at −78° C. under nitrogen. The mixture was stirred for 30 minutes and then allyl iodide (5.5 ml) was added dropwise and the mixture stirred for a further 30 minutes and then allowed to warm to ambient temperature. The mixture was then added to aqueous ammonium chloride (200 ml) and extracted with ether (2×200 ml). The ether layer was evaporated and the residue was purified by chromatography on silica using a gradient of hexane increasing to 20% ethyl acetate:hexane. The appropriate fractions, evaporated to dryness, gave methyl (RS)-2-allyl-N-(benzyloxycarbonyl)prolinate (9 g) as an oil.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
27.5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:19])[C@@H:4]1[CH2:8][CH2:7][CH2:6][N:5]1[C:9]([O:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:10].[CH:20]([N-]C(C)C)([CH3:22])[CH3:21].[Li+].C(I)C=C.[Cl-].[NH4+]>C1COCC1>[CH2:22]([C:4]1([C:3]([O:2][CH3:1])=[O:19])[CH2:8][CH2:7][CH2:6][N:5]1[C:9]([O:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:10])[CH:20]=[CH2:21] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
COC([C@H]1N(CCC1)C(=O)OCC1=CC=CC=C1)=O
Name
Quantity
27.5 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.5 mL
Type
reactant
Smiles
C(C=C)I
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for a further 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×200 ml)
CUSTOM
Type
CUSTOM
Details
The ether layer was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica using a gradient of hexane increasing to 20% ethyl acetate
CUSTOM
Type
CUSTOM
Details
The appropriate fractions, evaporated to dryness

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C=C)C1(N(CCC1)C(=O)OCC1=CC=CC=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.